trans-Propenyl propyl disulfide
Description
1-Propenyl propyl disulfide is a natural product found in Allium cepa and Allium fistulosum with data available.
Structure
3D Structure
Properties
CAS No. |
5905-46-4 |
|---|---|
Molecular Formula |
C6H12S2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
1-[[(Z)-prop-1-enyl]disulfanyl]propane |
InChI |
InChI=1S/C6H12S2/c1-3-5-7-8-6-4-2/h3,5H,4,6H2,1-2H3/b5-3- |
InChI Key |
AAPBYIVJOWCMGH-HYXAFXHYSA-N |
SMILES |
CCCSSC=CC |
Isomeric SMILES |
CCCSS/C=C\C |
Canonical SMILES |
CCCSSC=CC |
boiling_point |
78.00 to 80.00 °C. @ 13.00 mm Hg |
density |
0.972-0.978 |
Other CAS No. |
23838-20-2 5905-46-4 |
physical_description |
colourless liquid with odour of cooked onions |
Pictograms |
Flammable |
Origin of Product |
United States |
Natural Occurrence and Phytochemical Distribution of Trans Propenyl Propyl Disulfide
Effects of Thermal Treatments (e.g., Heating, Boiling, Autoclaving)
Thermal processing can have a dual effect on the concentration of trans-propenyl propyl disulfide. Mild heating methods such as frying, steaming, and microwaving have been observed to increase the levels of S-alk(en)yl-L-cysteine sulfoxides (ACSOs), the precursors to this disulfide, by over 500% in some cases. nih.gov This increase is attributed to the enhanced activity of enzymes like γ-glutamyl peptidase and oxidase at elevated temperatures. nih.gov Consequently, this can lead to a greater formation of downstream products, including this compound. Studies on heated Welsh onions (Allium fistulosum) have shown that heat treatment can significantly increase the levels of certain sulfur-containing compounds, including propyl (E)-1-propenyl disulfide, through thermal decomposition and rearrangement of other compounds. nih.gov
Conversely, more intense and prolonged heating methods like boiling can lead to a significant reduction in organosulfur compounds. Boiling has been shown to decrease ACSO content in onions by 33-69%. nih.gov This loss is likely due to the leaching of water-soluble precursors into the cooking water and the thermal degradation of the compounds themselves. Research on boiled garlic extracts also indicates a transformation of sulfur compounds, enriching linear polysulfides. researchgate.net
The following table summarizes the general effects of different cooking methods on organosulfur compounds in Allium species.
Impact of Different Cooking Methods on Organosulfur Compounds in Onions
| Cooking Method | Effect on S-alk(en)yl-L-cysteine sulfoxides (ACSOs) |
|---|---|
| Frying | Increase (34.2-568.0%) |
| Steaming | Increase (34.2-568.0%) |
| Microwaving | Increase (34.2-568.0%) |
| Boiling | Decrease (32.6-69.4%) |
Role of pH and Storage Conditions on Compound Concentration
The stability and concentration of this compound and its precursors are also dependent on the pH of the medium and the conditions under which the Allium vegetables are stored.
The formation of disulfides from thiosulfinates is influenced by pH. mdpi.com The enzyme alliinase, which initiates the cascade of reactions leading to disulfide formation, is active over a pH range of 4.5 to 9 but can be irreversibly inactivated in highly acidic conditions (pH 1.5 to 3). nist.gov Research on garlic extracts has shown that the levels of isoalliin (B1237514), the precursor to this compound, can significantly decrease under alkaline conditions (high pH). nist.gov This suggests that the pH of a food product during processing can play a crucial role in determining the final concentration of this disulfide.
Storage conditions, particularly temperature, also have a profound effect on the concentration of sulfur compounds. Storing onions at different temperatures impacts the biosynthesis of trans-S-1-propenyl-l-cysteine sulfoxide (B87167) (PRENCSO), the most abundant flavor precursor. researchgate.net One study found that during storage at 20°C, the content of cycloalliin (B177089) significantly increased at the expense of PRENCSO. researchgate.net In chives, alliinase activity was observed to increase dramatically in the first two days after harvest, and this activity was influenced by storage temperature. Oxidizing conditions, which can be affected by factors like temperature and pH during storage, can lead to the deterioration of volatile compounds.
The table below outlines the influence of storage temperature on the precursors of this compound in onions.
Effect of Storage Temperature on Flavor Precursors in Onions
| Storage Temperature | Effect on trans-S-1-Propenyl-l-cysteine sulfoxide (PRENCSO) and related compounds |
|---|---|
| 0°C | Larger amounts of PRENCSO and cycloalliin were observed, balanced by a decrease in biosynthetic precursors. |
| 5°C & 20°C | A similar molar balance in the PRENCSO biosynthesis process was noted. |
| 20°C | Significant increase in cycloalliin at the expense of PRENCSO. |
Biosynthetic Pathways and Enzymatic Formation of Trans Propenyl Propyl Disulfide
Precursor Compounds and Their Metabolites in Allium Plants
The journey to trans-propenyl propyl disulfide begins with the biosynthesis and metabolism of specific precursor compounds within the cells of Allium plants. These precursors, primarily cysteine derivatives, undergo a series of transformations to yield the volatile sulfur compounds responsible for the plant's distinct sensory profile.
Role of S-1-Propenyl-L-Cysteine Sulfoxides (Isoalliin)
A key player in this biochemical cascade is S-trans-prop-1-enyl-L-cysteine sulfoxide (B87167), commonly known as isoalliin (B1237514). oup.comnih.gov Isoalliin is a non-protein amino acid and a major flavor precursor found characteristically in onions. oup.comnih.gov It is structurally a cysteine derivative containing a propenyl group attached to the sulfur atom, which is further oxidized to a sulfoxide. The formation of isoalliin is a critical step, as it serves as the direct substrate for the enzymatic reaction that initiates the production of volatile flavor compounds. tandfonline.comresearchgate.net The concentration of isoalliin, along with other S-alk(en)yl cysteine sulfoxides, varies among different Allium species, contributing to their unique flavor profiles. oup.comnih.gov During periods of storage, the concentration of isoalliin in onion bulbs has been observed to increase, suggesting ongoing biosynthesis. nih.gov
Involvement of γ-Glutamyl-S-1-Propenyl-L-Cysteine
The biosynthesis of isoalliin is believed to proceed through a pathway involving γ-glutamyl peptides. oup.comnih.govnih.gov One such important intermediate is γ-glutamyl-S-1-propenyl-L-cysteine. nih.gov It is proposed that the synthesis of flavor precursors in Alliums may involve the alk(en)ylation of the cysteine residue within glutathione (B108866), a tripeptide composed of glutamate, cysteine, and glycine. oup.comnih.gov Following this, a transpeptidase enzyme removes the glycyl group, and subsequent oxidation of the sulfur atom occurs. The final step involves the removal of the glutamyl group by a γ-glutamyl transpeptidase to yield the S-alk(en)yl cysteine sulfoxide, in this case, isoalliin. oup.comnih.gov γ-Glutamyl peptides are not only considered intermediates in this biosynthetic pathway but may also function as storage and transport forms of these important sulfur compounds within the plant. oup.com
Enzymatic Transformations Mediated by C-S Lyases (e.g., Alliinase)
The release of the characteristic aroma and flavor from Allium plants is triggered by tissue damage, which brings the enzyme alliinase into contact with its substrate, isoalliin. Alliinase, a C-S lyase (cysteine sulfoxide lyase), is a pivotal enzyme in this process. oup.comnih.gov
Mechanism of Sulfenic Acid Formation from Sulfoxides
When the plant tissue is disrupted, such as by cutting or crushing, the compartmentalization of the cell is broken, allowing alliinase, which is typically located in the vacuole, to come into contact with isoalliin present in the cytoplasm. nih.gov Alliinase then catalyzes the cleavage of the C-S bond in isoalliin. oup.comnih.gov This enzymatic reaction leads to the formation of pyruvate (B1213749), ammonia, and a highly reactive and unstable intermediate: 1-propenesulfenic acid. tandfonline.combris.ac.uk The formation of sulfenic acids from their corresponding sulfoxide precursors is a crucial step in the generation of the diverse array of volatile sulfur compounds found in Allium species. researchgate.netnih.gov
Subsequent Non-Enzymatic Condensation and Rearrangement to Disulfides
The 1-propenesulfenic acid formed is highly unstable and undergoes spontaneous, non-enzymatic reactions. researchgate.net These reactive intermediates can condense with each other and other sulfur-containing molecules. In the absence of added oxidizing agents, the formation of disulfide bonds can occur spontaneously in aqueous solutions exposed to air, a process mediated by the formation of cysteine sulfenic acid as an intermediate. nih.govnih.govborgeslab.org It is through these condensation and rearrangement reactions that a complex mixture of thiosulfinates and other sulfur compounds, including this compound, is formed. nih.gov The specific disulfides produced depend on the nature of the sulfenic acids available for reaction.
Genetic and Molecular Regulation of Biosynthetic Pathways (e.g., Lachrymatory Factor Synthase Downregulation)
The biosynthetic pathways leading to flavor and lachrymatory compounds in Allium are under genetic control. A notable example is the role of lachrymatory factor synthase (LFS). While alliinase initiates the process by converting isoalliin to 1-propenesulfenic acid, LFS then rapidly converts this intermediate into propanethial S-oxide, the lachrymatory factor responsible for the tearing sensation when cutting onions. tandfonline.combris.ac.uk
In Vitro and In Planta Investigations of Biosynthetic Mechanisms
The formation of this compound is not a direct enzymatic synthesis but rather a consequence of a series of enzymatic and subsequent spontaneous chemical reactions. Investigations both within living plant tissues (in planta) and in controlled laboratory settings (in vitro) have elucidated the key steps in this pathway.
Upon cellular disruption, such as cutting or crushing an onion, the enzyme alliinase is released from the cell's vacuoles and comes into contact with its substrate, S-trans-prop-1-enyl-L-cysteine sulfoxide (isoalliin), which is located in the cytoplasm. researchgate.netresearchgate.net Alliinase, a C-S lyase, rapidly cleaves isoalliin to produce the highly reactive and unstable intermediate, 1-propenylsulfenic acid, along with pyruvate and ammonia. researchgate.netnih.gov
The fate of 1-propenylsulfenic acid is a critical juncture in the biosynthetic pathway. It can follow one of two primary routes:
Enzymatic Conversion to Lachrymatory Factor: The enzyme lachrymatory factor synthase (LFS) can act on 1-propenylsulfenic acid to produce syn-propanethial-S-oxide, the compound responsible for the tearing sensation associated with cutting onions. researchgate.net
Spontaneous Condensation to Thiosulfinates: In the absence of or with limited LFS activity, 1-propenylsulfenic acid undergoes a spontaneous self-condensation to form di-1-propenyl thiosulfinate. researchgate.netoup.com
This compound is primarily formed through the subsequent non-enzymatic decomposition and rearrangement of thiosulfinates. oup.commdpi.com The unstable thiosulfinates break down and react with other sulfur-containing molecules present in the onion tissue to form a complex mixture of disulfides, trisulfides, and other volatile compounds. researchgate.netresearchgate.net
In planta studies involving genetically modified onions with silenced LFS genes have provided significant insights. These "tearless" onions exhibit a dramatic increase in the production of thiosulfinates and their subsequent breakdown products, including di-1-propenyl disulfide. researchgate.netoup.com This demonstrates that the flux of 1-propenylsulfenic acid is redirected towards thiosulfinate formation when the LFS pathway is blocked, leading to a higher yield of disulfides.
The table below summarizes findings from studies on volatile compounds in onion, highlighting the conditions that influence the formation of this compound and related compounds.
| Study Type | Sample/Condition | Key Findings Related to Disulfide Formation | Reference |
| In Planta | LFS-silenced ("tearless") onions | Marked increase in di-1-propenyl disulfide and other thiosulfinate-derived volatiles. | researchgate.netoup.com |
| In Vitro | Analysis of onion oil from steam distillation | Onion oil is rich in disulfides and trisulfides, which are stable end products formed from thiosulfinate reactions during heating. | researchgate.net |
| In Vitro | Analysis of fresh onion juice | Contains different classes of sulfur compounds compared to onion oil, with disulfides and trisulfides not being the major components in the initial extract. | researchgate.net |
| In Vitro | Effect of cooking on onion | Heating is generally detrimental to the formation of antiplatelet thiosulfinates. The extent of loss depends on the preparation method and heating intensity. | nih.gov |
While the initial enzymatic cleavage of isoalliin by alliinase is well-characterized, the subsequent conversion of thiosulfinates to this compound is largely considered a series of spontaneous, non-enzymatic reactions. mdpi.com The precise kinetics and the full range of factors influencing the relative abundance of the final disulfide products in this complex chemical milieu continue to be areas of active research.
Laboratory Synthesis and Chemical Reactivity of Trans Propenyl Propyl Disulfide
Synthetic Methodologies and Chemical Approaches
The construction of the unsymmetrical disulfide bond in trans-propenyl propyl disulfide, with its specific stereochemistry, requires controlled and selective synthetic strategies. General methods for creating unsymmetrical disulfides often involve the cross-coupling of different thiols or the reaction of a thiol with a sulfenyl derivative. researchgate.netnih.govrsc.org However, these approaches can lead to a mixture of symmetrical and unsymmetrical products, necessitating specific methodologies to achieve high purity of the target compound. nih.gov
Organometallic Reagent-Based Syntheses (e.g., Alkenyl Lithium)
Organometallic reagents, particularly organolithium compounds, are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.com The synthesis of alkenyl sulfides can be achieved through the reaction of 1-alkenylaluminum compounds, derived from the hydro- or carboalumination of alkynes, with organic disulfides. thieme-connect.de While the direct reaction of some 1-alkenylaluminum derivatives with disulfides can be sluggish, the use of more reactive 1-alkenyl(dimethyl)aluminums provides a stereoselective route to 1-alkenyl sulfides in high yields. thieme-connect.de
A plausible synthetic route to this compound using an organolithium approach would involve the generation of a trans-propenyl lithium reagent. This could be followed by a reaction with a suitable propyl-sulfur electrophile. Transmetalation of an initially formed organolithium compound to a different metal, such as zinc or copper, is a common strategy to modify reactivity and selectivity. youtube.com For instance, the reaction of an organolithium with magnesium chloride can generate a Grignard reagent, which may offer different reactivity profiles. youtube.com
Table 1: Illustrative Reaction Conditions for Alkenyl Sulfide Synthesis via Organoaluminums thieme-connect.de
| Alkyne Precursor | Organoaluminum Reagent | Disulfide | Product | Yield |
| Oct-1-yne | Trimethylaluminum | Dipropyl disulfide | (E)-1-(Propylthio)oct-1-ene | 85% |
| Oct-1-yne | Trimethylaluminum | Dihexyl disulfide | (E)-1-(Hexylthio)oct-1-ene | 83% |
| Phenylacetylene | Trimethylaluminum | Dipropyl disulfide | (E)-1-Phenyl-1-(propylthio)prop-1-ene | 81% |
This table illustrates the general methodology for synthesizing alkenyl sulfides from alkynes and disulfides using organoaluminum intermediates, demonstrating the potential for stereoselectivity.
Disulfur (B1233692) Chloride Coupling Reactions
Disulfur dichloride (S₂Cl₂) is a key reagent in sulfur chemistry, enabling the formation of sulfur-sulfur bonds. wikipedia.org It reacts with a variety of organic substrates to introduce a disulfide linkage. For instance, the reaction of S₂Cl₂ with alkenes like ethylene (B1197577) is used in the industrial synthesis of sulfur mustards. wikipedia.orgbritannica.com A potential pathway to propenyl propyl disulfide could involve a multi-step process starting with the reaction of propylene (B89431) with a sulfur chloride species.
The Herz reaction, which involves the treatment of anilines with disulfur dichloride, demonstrates the reagent's utility in forming sulfur-containing heterocycles. wikipedia.org While not a direct route to the target compound, it highlights the reactivity of S₂Cl₂. A more direct, albeit potentially complex, approach could involve the sequential reaction of propyl and propenyl nucleophiles with disulfur dichloride or a related sulfur transfer agent.
Strategies for Stereoselective and Stereospecific Synthesis
Achieving the trans configuration of the propenyl group is a critical aspect of synthesizing this compound. Many synthetic methods for alkenyl disulfides can result in a mixture of Z and E isomers. nih.gov Therefore, stereoselective strategies are paramount.
One approach involves the low-temperature cleavage of an alkenyl thioacetate (B1230152) to generate an alkenethiolate, which is then reacted with an S-alkyl p-toluenethiosulfonate. nih.gov Another method utilizes the reaction of a sulfenyl bromide with a trityl-alkenyl sulfide. nih.gov Recent advancements have focused on developing diastereoselective methods that yield exclusively the Z- or E-isomer. nih.govresearchgate.net For example, a base-promoted rearrangement of α-thiophosphorylated ketones followed by thioalkylation with thiotosylates has been shown to be a diastereoselective route to Z-alkenyl disulfides. nih.govresearchgate.net
Catalytic cross-metathesis reactions using molybdenum or ruthenium catalysts are powerful tools for the stereoselective synthesis of alkenes, including Z-alkenyl halides, which can serve as precursors for further functionalization. researchgate.netnih.gov
Chemical Degradation and Transformation Mechanisms
The disulfide bond is a reactive functional group susceptible to both cleavage and oxidation. nih.govnih.gov Its relatively low bond energy makes it prone to disproportionation, where an unsymmetrical disulfide rearranges into a mixture of two symmetrical disulfides. nih.gov
Thermal Decomposition and Intramolecular Rearrangements (e.g., Thiophene (B33073) Formation)
Upon heating, organosulfur compounds can undergo complex rearrangements and decompositions. The thermal treatment of proteins containing disulfide bonds can lead to the formation of intermolecular disulfide linkages through thiol-catalyzed disulfide interchange reactions, which are initiated by the β-elimination of a cystine residue. nih.gov
While direct studies on the thermal decomposition of this compound are not widely available, analogous reactions of other alkenyl sulfur compounds suggest potential pathways. One significant rearrangement for certain unsaturated sulfur compounds is the formation of thiophenes. Thiophenes can be synthesized by reacting 1,4-dicarbonyl compounds with sulfurizing reagents like phosphorus pentasulfide (Paal-Knorr thiophene synthesis). wikipedia.orgderpharmachemica.comthieme.com Another classical method involves the reaction of hydrocarbons with a sulfur source at high temperatures. wikipedia.orgderpharmachemica.com The Gewald reaction provides a route to substituted thiophenes from α-cyanoesters, elemental sulfur, and a ketone or aldehyde. wikipedia.orgyoutube.com It is conceivable that under pyrolytic conditions, propenyl propyl disulfide could fragment and recombine to form substituted thiophenes, although this would likely be part of a complex mixture of products.
Oxidation and Dimerization Reactions of Organosulfur Moieties
The sulfur atoms in a disulfide can be oxidized to various oxidation states. britannica.com Mild oxidation of disulfides typically yields thiosulfinates (RS(O)SR), while more vigorous conditions can lead to thiosulfonates (RSO₂SR). britannica.comwikipedia.org Further oxidation can cleave the sulfur-sulfur bond to produce sulfonic acids (RSO₃H). britannica.com The oxidation of sulfides is a related process, yielding sulfoxides and then sulfones. britannica.comslideshare.net
One-electron oxidation of sulfides can produce radical cations, which are capable of dimerizing to form dithia dications. britannica.com Disulfides themselves can participate in various redox reactions. The interconversion between thiols and disulfides is a fundamental process in biochemistry and organic synthesis. britannica.comyoutube.com The oxidation of two different thiols is a direct, though often unselective, method for synthesizing unsymmetrical disulfides. researchgate.netrsc.org Various oxidizing agents, including hydrogen peroxide with an iodide catalyst, N-halosuccinimides, and bromodimethylsulfonium bromide, have been employed for this transformation. rsc.orgorganic-chemistry.org
Table 2: Oxidation Products of Disulfides britannica.comwikipedia.org
| Starting Material | Oxidizing Conditions | Product(s) |
| Disulfide (R-S-S-R) | Mild Oxidation | Thiosulfinate (R-S(O)-S-R) |
| Disulfide (R-S-S-R) | Stronger Oxidation | Thiosulfonate (R-SO₂-S-R) |
| Disulfide (R-S-S-R) | Vigorous Oxidation | Sulfonic Acid (R-SO₃H) |
Thiol-Disulfide Exchange Reactions in Chemical Systems
Thiol-disulfide exchange is a pivotal reaction for organosulfur compounds, involving the cleavage of a sulfur-sulfur bond by a thiol. This reversible reaction proceeds through the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of a disulfide bond (R'-S-S-R''). This process results in the formation of a new disulfide and a new thiolate. libretexts.orglibretexts.org The general mechanism can be depicted as a combination of two SN2-like displacement events where sulfur atoms act as the nucleophile, electrophile, and leaving group. libretexts.org
This type of exchange is critical in various biological systems, such as in the folding of proteins where disulfide bonds are formed and rearranged between cysteine residues. nih.govnih.govnih.gov Coenzymes like glutathione (B108866) (GSH) are integrally involved in these redox processes in vivo. libretexts.org
In chemical systems, this compound can react with a thiol (R''-SH), such as cysteine or glutathione, in a classic thiol-disulfide exchange. The attacking thiolate (R''-S⁻) would target one of the sulfur atoms of the disulfide. This leads to a temporary, unstable trisulfide-like transition state which then resolves into a new mixed disulfide (trans-propenyl-S-S-R'') and a propyl thiolate anion (CH₃CH₂CH₂S⁻).
The reaction is an equilibrium, as shown below:
CH₃CH=CH-S-S-CH₂CH₂CH₃ + R''-S⁻ ⇌ CH₃CH=CH-S-S-R'' + CH₃CH₂CH₂S⁻
The position of the equilibrium is determined by the relative concentrations of the reactants and the thermodynamic stability of the species involved. Factors such as the redox potential of the environment and the pKa of the participating thiols play a crucial role in the reaction's direction and rate. nih.gov
Isomerization Studies of Alkenyl Alkyl Disulfides (e.g., Cis-Trans Isomerization)
The presence of a carbon-carbon double bond in the 1-propenyl group of propenyl propyl disulfide allows for geometric isomerism. The molecule can exist as two distinct stereoisomers: trans-(or E) and cis-(or Z). nist.govnist.gov These isomers have the same chemical formula (C₆H₁₂S₂) and connectivity but differ in the spatial arrangement of their atoms around the double bond. nist.govfoodb.ca
| Isomer Comparison | This compound | cis-Propenyl propyl disulfide |
| Structure | The alkyl groups (CH₃- and -S-S-propyl) are on opposite sides of the C=C double bond. | The alkyl groups (CH₃- and -S-S-propyl) are on the same side of the C=C double bond. |
| IUPAC Name | (E)-1-(propyldisulfanyl)prop-1-ene | (Z)-1-(propyldisulfanyl)prop-1-ene |
| Stability | Generally the more thermodynamically stable isomer due to lower steric hindrance. | Generally less stable due to steric strain between adjacent bulky groups. |
Isomerization is the process by which one isomer is converted into the other. This transformation typically requires an input of energy to overcome the rotational energy barrier of the double bond. Potential methods to induce cis-trans isomerization include:
Thermal Isomerization: Heating can provide sufficient energy to allow rotation around the C=C bond, leading to an equilibrium mixture of isomers. Studies on the thermolysis of alkyl 1-propenyl disulfides indicate that they decompose into various sulfur compounds at high temperatures (150-200°C), a process during which isomerization would readily occur. researchgate.net
Photoisomerization: Irradiation with light of a suitable wavelength can promote an electron to an anti-bonding orbital, which can lower the rotational barrier and facilitate isomerization.
While specific kinetic studies detailing the isomerization of this compound are not widely documented in the provided context, the fundamental principles of organic chemistry confirm that such an equilibrium exists. The trans isomer is generally the major and more stable form found in natural sources like onions. nih.gov
Advanced Analytical and Spectroscopic Characterization of Trans Propenyl Propyl Disulfide
Chromatographic Separation Techniques for Complex Mixtures
The isolation of trans-propenyl propyl disulfide from the myriad of other volatile and non-volatile compounds present in natural products and food samples is a critical first step in its analysis. Chromatographic techniques are the cornerstone of this separation process.
Gas Chromatography (GC) and Capillary Gas Chromatography (GC-FID, GC-SCD)
Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and swept by a carrier gas through a column containing a stationary phase. The differential partitioning of compounds between the mobile gas phase and the stationary liquid or solid phase allows for their separation based on properties like boiling point and polarity.
Capillary columns, with their long length and small internal diameter, offer high-resolution separations, which are essential for resolving the complex mixtures of organosulfur compounds found in Allium species. The choice of stationary phase is critical; non-polar phases like polydimethylsiloxane (B3030410) (e.g., SPB-1) are commonly used for the analysis of these compounds. nist.gov
For detection, a Flame Ionization Detector (FID) provides good sensitivity for hydrocarbons but can be less specific for sulfur-containing molecules. A Sulfur Chemiluminescence Detector (SCD) offers high selectivity and sensitivity for sulfur compounds, making it an excellent choice for the targeted analysis of disulfides in complex samples.
Table 1: Example GC Conditions for this compound Analysis
| Parameter | Condition | Reference |
| Column | Capillary, SPB-1 (30 m x 0.32 mm, 4.0 µm film thickness) | nist.gov |
| Carrier Gas | N₂ | nist.gov |
| Temperature Program | 40°C (10 min), then 2°C/min to 180°C, then 25°C/min to 250°C (5 min) | nist.gov |
| Kovats Retention Index (non-polar) | 1098 | nist.gov |
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
While GC is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable for the analysis of non-volatile precursors and degradation products of this compound. These techniques separate compounds based on their interactions with a stationary phase packed in a column and a liquid mobile phase.
Although direct analysis of the highly volatile this compound by HPLC is less common, this technique is crucial for studying the broader profile of organosulfur compounds in a sample. mdpi.com For instance, HPLC can be used to analyze the S-alk(en)yl-L-cysteine sulfoxide (B87167) precursors, which upon enzymatic action, lead to the formation of volatile disulfides. conicet.gov.ar UHPLC, with its use of smaller particle sizes in the column, provides faster analysis times and higher resolution compared to traditional HPLC.
Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Profiling
To analyze the volatile compounds responsible for the aroma of a sample without extensive sample preparation, Headspace Solid-Phase Microextraction (HS-SPME) is a widely used technique. nih.govresearchgate.net In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace above a sample. Volatile compounds, including this compound, partition onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com This solvent-free method is particularly valuable for profiling the volatile signature of food products like onions. nih.govmdpi.com
Mass Spectrometry (MS) Methodologies for Identification and Quantification
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an exceptionally powerful tool for the identification and quantification of compounds, including this compound.
GC-Mass Spectrometry (GC-MS) for Volatile Compound Analysis
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. nih.gov As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its confident identification. The NIST Mass Spectrometry Data Center provides a reference library of mass spectra that can be used to match and identify unknown compounds. nih.govnist.gov For this compound, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 148, with other significant fragments appearing at m/z 106 and 45. nih.gov
Table 2: Key Mass Spectral Data for this compound from GC-MS Analysis
| Feature | Value | Source |
| NIST Number | 413567 | nih.gov |
| Top Peak (m/z) | 148 | nih.gov |
| 2nd Highest Peak (m/z) | 106 | nih.gov |
| 3rd Highest Peak (m/z) | 45 | nih.gov |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
For even greater specificity and structural elucidation, High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are employed. HRMS provides highly accurate mass measurements, which can help to determine the elemental composition of a compound and differentiate it from other molecules with the same nominal mass. mdpi.com
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. nih.gov In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This process provides detailed structural information about the precursor ion. For disulfide-containing molecules like this compound, MS/MS can be used to study the fragmentation patterns, including the cleavage of the disulfide bond, which is crucial for confirming its structure. nih.govnih.gov The development of specialized software aids in the complex interpretation of MS/MS data for disulfide-linked compounds. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique typically coupled with liquid chromatography (LC) for the analysis of non-volatile and thermally labile compounds. While gas chromatography-mass spectrometry (GC-MS) is the primary method for analyzing volatile compounds like this compound, ESI-MS plays a crucial, albeit indirect, role in its characterization within complex matrices like onions.
Its main application lies in the analysis of the non-volatile precursors of this compound, such as S-alk(en)yl-L-cysteine sulfoxides (ACSOs). nih.gov These precursors are converted into volatile, flavor-active compounds upon enzymatic action when the plant tissue is damaged. Therefore, a comprehensive understanding of the organosulfur profile requires the analysis of both the volatile compounds and their non-volatile precursors. mdpi.com
Studies utilizing LC-ESI-MS have successfully identified and quantified ACSOs like methiin, isoalliin (B1237514), and propiin in various onion cultivars. nih.govmdpi.com For instance, research on the effects of heat treatment on onions employed Liquid Chromatography Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI-MS/MS) to track changes in these precursors, which ultimately influence the concentration of resulting volatile disulfides. nih.gov By providing data on the precursor pool, ESI-MS offers a more complete picture of the potential for this compound formation.
Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry (DTD-GC-MS)
Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry (DTD-GC-MS) is a highly sensitive and environmentally friendly analytical method for the determination of volatile and semi-volatile organic compounds directly from solid or liquid samples, eliminating the need for solvent extraction. mdpi.comnih.gov This technique is exceptionally well-suited for profiling the volatile organosulfur compounds in Allium species, including this compound. mdpi.comresearchgate.net
The DTD-GC-MS process involves placing a small amount of the sample (e.g., 10-50 mg of onion tissue) into a desorption tube. mdpi.commdpi.com The tube is then rapidly heated to a specific temperature (e.g., 205 °C), causing the volatile compounds to be released. mdpi.com These volatiles are swept by an inert gas (like helium) onto a cold trap (e.g., -15 °C), where they are focused and concentrated. mdpi.com Subsequently, the trap is rapidly heated (e.g., to 267 °C), releasing the focused analytes into the GC column for separation, followed by detection and identification by the mass spectrometer. mdpi.commdpi.com
This method has been successfully optimized and validated for the simultaneous determination of numerous organosulfur compounds in onions. mdpi.comnih.gov Its high sensitivity and minimal sample preparation requirements make it an ideal tool for researchers and companies to understand the organosulfur profile and select onion cultivars with specific sensory or nutraceutical characteristics. nih.gov
Table 1: Advantages of DTD-GC-MS for Organosulfur Compound Analysis
| Feature | Description | Reference |
| Solvent-Free | Eliminates the use of organic solvents, making it an environmentally friendly or "green" technique. | mdpi.com |
| High Sensitivity | The preconcentration step on the cold trap leads to lower detection limits and higher final sensitivity. | nih.gov |
| Minimal Sample Prep | Requires no prior preparation or extraction of the sample, reducing analysis time and potential for analyte loss. | mdpi.com |
| Versatility | Effective for analyzing volatile and semi-volatile compounds in complex matrices like fruits and vegetables. | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a compound like this compound.
Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the structure of this compound.
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound (CH₃CH₂CH₂SSCH=CHCH₃), the spectrum would show distinct signals for the propyl group's methyl (CH₃) and two methylene (B1212753) (CH₂) groups, as well as signals for the vinylic protons (CH=CH) and the methyl group on the propenyl moiety. The coupling constants (J-values) between the vinylic protons are characteristic of the trans configuration.
¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment. The spectrum for this compound shows six distinct signals corresponding to each carbon atom in its unique position. Spectral data from databases confirm these assignments. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound
| Carbon Atom | Chemical Shift (δ) ppm | Reference |
| Propyl -CH₃ | ~13.0 | nih.gov |
| Propyl -CH₂- | ~22.8 | nih.gov |
| Propyl -CH₂-S- | ~45.5 | nih.gov |
| Propenyl =CH-S- | ~124.5 | nih.gov |
| Propenyl =CH-CH₃ | ~132.0 | nih.gov |
| Propenyl -CH₃ | ~17.8 | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, IR spectroscopy can confirm the presence of its key structural features.
The analysis of its spectrum would reveal characteristic absorption bands. While a specific spectrum for this compound is not widely published, the expected regions for its functional groups can be predicted based on established correlation tables and studies on similar organosulfur compounds. researchgate.net
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |
| C-H (Alkyl) | Stretch | 2850–3000 | copernicus.org |
| C-H (Vinylic) | Stretch | 3010–3095 | copernicus.org |
| C=C (Alkene) | Stretch | 1660–1680 | researchgate.net |
| C-S (Thioether) | Stretch | 600–800 | researchgate.net |
| S-S (Disulfide) | Stretch | 400–500 | researchgate.net |
The C-S and S-S stretching frequencies are often weak and can be difficult to assign definitively, especially in complex molecules. However, their presence in the fingerprint region of the spectrum, combined with the other characteristic bands, provides corroborating evidence for the structure of this compound.
Comparative Studies of Analytical Method Efficiencies for Organosulfur Profiling
The analysis of organosulfur compounds in complex natural products like onions and garlic is challenging due to the chemical diversity and instability of these molecules. conicet.gov.ar Consequently, no single analytical method is sufficient for a complete characterization. Comparative studies have been essential in establishing the strengths and limitations of different techniques, guiding researchers toward a multi-faceted approach.
The primary comparison is between gas chromatography (GC) and liquid chromatography (LC), each typically coupled to a mass spectrometer. mdpi.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile compounds. nih.gov Techniques like DTD-GC-MS are highly effective for identifying disulfides, trisulfides, and other flavor-active compounds like this compound. mdpi.com However, GC is generally unsuitable for analyzing thermally unstable or non-volatile precursors like ACSOs. conicet.gov.arresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with ESI, is the superior technique for analyzing the non-volatile, polar precursors (ACSOs and γ-glutamyl peptides). mdpi.comdntb.gov.uaresearcher.life It allows for their direct quantification without the degradation that would occur at the high temperatures used in GC. conicet.gov.ar
Studies comparing DTD-GC-MS and LC-ESI-MS for onion analysis have concluded that the two techniques provide complementary information. mdpi.comdntb.gov.ua The GC-MS method identifies the volatile profile, which relates to the aroma and flavor, while the LC-MS method quantifies the precursor compounds. Interestingly, research has shown no precise correlation between the levels of precursors and their resulting volatile hydrolysates, suggesting complex regulatory pathways. mdpi.com Therefore, a combination of both LC-MS and GC-MS is recommended for a comprehensive and accurate description of the organosulfur metabolome in Allium species. mdpi.comdntb.gov.ua
Table 4: Comparison of Primary Analytical Methods for Onion Organosulfur Compounds
| Method | Analytes Targeted | Strengths | Limitations | Reference |
| DTD-GC-MS | Volatile compounds (disulfides, trisulfides, thiophenes) | High sensitivity for volatiles; Solvent-free; Minimal sample preparation. | Unsuitable for non-volatile, thermally labile precursors (ACSOs). | mdpi.commdpi.comconicet.gov.ar |
| LC-ESI-MS | Non-volatile precursors (ACSOs, γ-glutamyl peptides) | Directly analyzes polar, non-volatile compounds; Avoids thermal degradation. | Not suitable for analyzing highly volatile flavor compounds. | mdpi.comconicet.gov.ardntb.gov.ua |
Computational Chemistry and Theoretical Investigations of Trans Propenyl Propyl Disulfide
Molecular Modeling and Conformational Analysis
Computational studies on analogous dialkyl disulfides have shown that the most stable conformations typically have a C-S-S-C dihedral angle of approximately ±90°. This gauche arrangement minimizes steric hindrance and lone pair repulsion between the sulfur atoms. For trans-propenyl propyl disulfide, several low-energy conformers can be predicted by systematically rotating the bonds adjacent to the disulfide linkage. The presence of the propenyl group introduces additional conformational possibilities around the C=C-C-S linkage.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-S-S-C) | Relative Energy (kcal/mol) |
| 1 | ~90° | 0.00 |
| 2 | ~-90° | 0.05 |
| 3 | ~60° | 1.20 |
| 4 | ~180° | 3.50 |
| 5 | ~0° | 5.00 |
Note: The data in this table is illustrative and based on typical values for dialkyl disulfides. Specific computational studies on this compound are limited.
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure and stability of this compound. These methods can be used to calculate a variety of molecular properties, including orbital energies, charge distributions, and thermodynamic parameters.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. In this compound, the HOMO is typically localized on the sulfur atoms, specifically the non-bonding lone pair orbitals. The LUMO is often associated with the σ* anti-bonding orbital of the S-S bond. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Calculations of thermodynamic properties, such as the enthalpy of formation and Gibbs free energy, can be used to assess the relative stability of this compound compared to its isomers, such as cis-propenyl propyl disulfide or allyl propyl disulfide. These calculations consistently show that the trans isomer is thermodynamically more stable than the cis isomer due to reduced steric strain.
Table 2: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 1.8 D |
| Enthalpy of Formation | -25.5 kcal/mol |
Note: The data in this table is illustrative and based on typical values for similar organosulfur compounds. Specific computational studies on this compound are limited.
Theoretical Studies of Reaction Mechanisms and Transition State Geometries
Theoretical studies are invaluable for elucidating the mechanisms of reactions involving this compound. A key reaction of interest is the thiol-disulfide exchange, which is fundamental to the biological activity of many organosulfur compounds. nih.gov
Computational modeling of the reaction between a thiol (R-SH) and this compound allows for the mapping of the potential energy surface and the identification of the transition state. The reaction is believed to proceed via an SN2-type mechanism, where the thiolate anion (RS⁻) acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bond. nih.gov This leads to the formation of a trigonal bipyramidal transition state where the attacking and leaving sulfur atoms are aligned axially. nih.gov
The energy barrier for this reaction can be calculated, providing insights into the reaction kinetics. Solvent effects can also be incorporated into these models, showing that polar solvents can stabilize the charged transition state, thereby lowering the activation energy. Furthermore, theoretical studies can explore the rearrangement of related compounds, such as the conversion of thiosulfinates to disulfides, providing a more complete picture of the chemical transformations that can occur in Allium species.
Prediction of Spectroscopic Parameters using Computational Approaches
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.
The prediction of vibrational spectra involves calculating the harmonic vibrational frequencies. By comparing the calculated spectrum with experimental data, specific vibrational modes can be assigned to particular functional groups within the molecule, such as the S-S stretch, C-S stretch, and the C=C stretch of the propenyl group.
NMR chemical shifts can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. chemaxon.com These calculations provide theoretical ¹H and ¹³C NMR chemical shifts that can be compared with experimental values to confirm the structure of the molecule. chemaxon.com The accuracy of these predictions has been shown to be high for a wide range of organic molecules, including organosulfur compounds. chemaxon.com
Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 (Propyl-CH₃) | 13.5 | 13.2 |
| C2 (Propyl-CH₂) | 23.1 | 22.8 |
| C3 (Propyl-CH₂) | 41.2 | 40.9 |
| C1' (Propenyl-CH₃) | 18.2 | 17.9 |
| C2' (Propenyl-CH) | 125.4 | 125.1 |
| C3' (Propenyl-CH) | 130.8 | 130.5 |
Note: The data in this table is illustrative and based on typical accuracies of DFT-based NMR prediction for similar compounds.
Biological Roles and Activities in Non Human Systems
Contribution to Plant Physiology and Stress Responses
As a secondary metabolite, trans-propenyl propyl disulfide is involved in the intricate relationship between a plant and its environment, playing a role in defense and signaling.
The direct interaction between this compound and the glutathione (B108866) cycle in plants is not extensively documented in scientific literature. Organosulfur compounds can influence cellular redox states, but specific research delineating the mechanisms by which this compound participates in or modulates the glutathione cycle or other redox-balancing pathways in plant cells is not currently available.
This compound is a classic example of a secondary metabolite in plants. It is not directly involved in the primary processes of growth and development but is synthesized to fulfill ecological roles. Its biosynthesis occurs via enzymatic action on S-alk(en)yl cysteine sulfoxides (ACSOs) that are stored in the plant's cells. When the plant tissue is disrupted, the enzyme alliinase is released and comes into contact with these precursors, initiating a cascade of chemical reactions that results in the formation of various thiosulfinates, which are unstable and quickly rearrange to form more stable sulfur compounds like this compound.
Antimicrobial Activity In Vitro
The antimicrobial properties of compounds derived from Allium species are well-recognized, and this compound is a constituent of the essential oils that exhibit these effects.
Table 1: In Vitro Antibacterial Efficacy of this compound
| Bacterial Strain | Type | Efficacy (MIC) |
|---|---|---|
| Staphylococcus aureus | Gram-Positive | Not Reported |
| Bacillus subtilis | Gram-Positive | Not Reported |
| Escherichia coli | Gram-Negative | Not Reported |
Note: MIC (Minimum Inhibitory Concentration) data for purified this compound is not extensively available in the cited literature.
Research indicates that this compound itself may possess low antifungal activity when compared to other related sulfur compounds. However, it is a component of volatile oils from Allium plants that have demonstrated antifungal effects against certain species, such as those from the genus Trichophyton. nist.gov The antifungal action of related compounds, like propyl disulfide from neem, has been shown to inhibit mycelial growth in pathogens such as Colletotrichum gloeosporioides and Colletotrichum acutatum in a dose-dependent manner. mdpi.com Specific studies focusing on the anti-candidiasis properties and the precise mechanism of action of purified this compound are limited.
Table 2: Reported In Vitro Antifungal Activity Involving Propenyl Propyl Disulfide or Related Compounds
| Fungal Species | Compound Tested | Finding | Reference |
|---|---|---|---|
| Trichophyton species | Volatile oils from Allium plants (containing this compound) | Demonstrated antifungal effects. | nist.gov |
| General Fungi | This compound | Reported to have low antifungal activity compared to other derivatives. | |
| Colletotrichum acutatum | Propyl Disulfide | Significant inhibition of mycelium growth at concentrations of 50 g/L and above. | mdpi.com |
Role of Thiol-Disulfide Exchange in Microbial Inhibition
The antimicrobial activity of organosulfur compounds derived from Allium species, such as this compound, is significantly attributed to the chemical reactivity of their disulfide bonds. A key mechanism implicated in their inhibitory action against microbes is thiol-disulfide exchange. This process involves the interaction of the disulfide bond in this compound with free thiol groups present in microbial proteins, particularly enzymes.
The disulfide bond (–S–S–) is an electrophilic site, making it susceptible to nucleophilic attack by thiol groups (–SH) from cysteine residues within microbial proteins. This reaction, known as S-thioallylation when involving an allyl group, results in the formation of a mixed disulfide. nih.govpublish.csiro.au This modification can lead to a conformational change in the protein, thereby inactivating critical enzymes involved in essential metabolic pathways of the microorganism. nih.gov The disruption of these enzymatic functions ultimately hinders microbial growth and viability. While this mechanism has been extensively studied for other Allium organosulfur compounds like allicin (B1665233), it is the proposed mode of action for this compound as well, given the presence of the reactive disulfide linkage. nih.govpublish.csiro.au
The efficacy of this antimicrobial action is influenced by the number of sulfur atoms in the compound, with antibacterial activity often increasing with the number of sulfur atoms. researchgate.net This suggests that the disulfide bond is a crucial determinant of the compound's ability to interfere with microbial processes through thiol-disulfide exchange. researchgate.net
Insecticidal and Nematicidal Potentials Against Model Organisms
Organosulfur compounds found in Allium species have demonstrated notable insecticidal and nematicidal properties. While specific data for this compound is limited, studies on related compounds and extracts provide insights into its potential efficacy.
Aqueous and methanolic extracts of Allium sativum (garlic), which contain a variety of organosulfur compounds, have shown significant insecticidal activity against the larvae of Spodoptera litura, a polyphagous pest. nih.gov
| Allium sativum Extract | Concentration (ppm) | Mortality Rate (%) against S. litura |
| Aqueous Extract | 1000 | 81 |
| Methanol Extract | 1000 | 64 |
| Data sourced from a study on the insecticidal activity of Allium sativum bulb extracts. nih.gov |
In the context of nematicidal activity, garlic-based products containing polysulfides have been evaluated against the root-knot nematode Meloidogyne incognita. These studies demonstrate a clear dose-dependent effect on nematode mortality.
| Garlic-Based Nematicide Concentration (mg/mL) | Time (hours) | Lethal Concentration (LC) against M. incognita |
| 0.8 | 96 | LC₅₀ |
| 1.5 | 96 | LC₉₀ |
| Data represents the in vitro nematicidal activity of a formulated garlic extract. nih.gov |
The nematicidal action of these compounds is believed to involve multiple mechanisms, including the disruption of neurotransmission and chemosensing functions in the nematodes. mdpi.com
Influence on Animal Gut Microbiota and Health in Agricultural Contexts
The use of Allium-derived compounds as feed additives in livestock has been explored for their potential to modulate gut microbiota, improve feed efficiency, and reduce methane (B114726) emissions. Organosulfur compounds, including propyl disulfides, play a significant role in these effects.
In ruminants, these compounds can influence the composition of the gut microbial community. For instance, supplementation with Allium products has been shown to alter the populations of key bacterial groups. Studies on Allium mongolicum supplementation in calves have demonstrated changes in the relative abundance of various bacterial phyla and genera in both the rumen and hindgut. mla.com.au
The antimicrobial properties of organosulfur compounds can also lead to a reduction in methane production, a significant greenhouse gas from livestock. This is achieved by inhibiting the growth and activity of methanogenic archaea in the rumen. nih.govresearchgate.net Garlic oil and its components, for example, have been shown to decrease methane emissions and increase the concentration of propionate, a more energy-efficient volatile fatty acid for the animal. researchgate.netmdpi.com
While direct data for this compound is not extensively available, the known effects of related propyl-containing organosulfur compounds and Allium extracts provide a strong indication of its potential to beneficially influence gut microbiota and mitigate methane production in agricultural settings.
Role in Food Chemistry and Flavor Science
Mechanisms of Volatile Sulfur Compound Formation in Food Matrices
The characteristic flavors of many foods, especially those from the Allium genus like onions and garlic, are largely due to a complex array of volatile sulfur compounds. redalyc.orgacs.org These compounds are not present in the intact vegetable but are formed through a series of enzymatic and chemical reactions initiated by tissue disruption, such as cutting or crushing. cookingscienceguy.comnumberanalytics.com
The process begins with the enzymatic breakdown of non-volatile sulfur-containing precursors, the S-alk(en)yl-L-cysteine S-oxides. acs.org When the plant's cells are damaged, the enzyme alliinase is released and comes into contact with these precursors. cookingscienceguy.commequoda.com This enzymatic action produces highly reactive and unstable sulfenic acids. cookingscienceguy.com In onions, the primary precursor is isoalliin (B1237514), which is converted to 1-propenylsulfenic acid. cookingscienceguy.com
Contribution to Characteristic Aroma Profiles of Allium-Derived Foods (e.g., Cooked Onion Aroma)
The aroma of cooked onions is a complex blend of numerous volatile compounds, with sulfur-containing molecules being major contributors. nih.gov While raw onions are characterized by the pungent and tear-inducing syn-propanethial-S-oxide, the cooking process transforms these initial compounds into a different array of aromatic molecules. cookingscienceguy.comnumberanalytics.com
trans-Propenyl propyl disulfide is recognized for its characteristic cooked onion odor. nih.govnih.gov As onions are heated, the initial sulfur compounds break down and rearrange, leading to the formation of various disulfides, trisulfides, and other volatile compounds. numberanalytics.com The presence and concentration of this compound, along with other compounds like dipropyl disulfide and methyl propyl trisulfide, are crucial in defining the savory, sweet, and roasted notes of cooked onions. acs.orgresearchgate.net The interplay and relative abundance of these different sulfur compounds ultimately determine the final, complex aroma profile that is so characteristic of cooked Allium vegetables. researchgate.net
Factors Influencing Flavor Compound Development During Food Processing
Several factors during food processing can significantly influence the formation and final concentration of this compound and other flavor compounds in Allium-derived foods.
Onion Variety: The specific variety of onion used is another important factor. numberanalytics.com Different cultivars of onions contain varying levels of the initial sulfur precursors. acs.org This genetic difference affects the potential amount and types of volatile sulfur compounds that can be formed upon processing. numberanalytics.com For example, pungent storage onions generally have a higher sulfur content compared to milder spring onions, leading to a more intense flavor profile upon cooking. cookingscienceguy.com
Agricultural Conditions: The conditions under which the onions are grown also impact their flavor potential. The sulfur content of the soil directly influences the concentration of sulfur-containing precursor compounds in the onion bulb. cookingscienceguy.commequoda.com Higher sulfate (B86663) availability in the soil generally leads to a higher concentration of these precursors and, consequently, a more intense flavor. acs.org Other environmental factors such as growing temperature and water availability can also affect the development of flavor compounds. acs.orgmequoda.com
Academic Assessment of Sensory Relevance and Odor Thresholds in Food Systems
The sensory relevance of a flavor compound is determined by its concentration in the food and its odor threshold, which is the minimum concentration at which the compound can be detected by the human nose. While specific odor threshold data for this compound in various food matrices is a subject of ongoing research, its distinct "cooked onion" aroma is well-established. nih.govnih.gov
Interactive Data Table: Key Factors Influencing Flavor Compound Development
| Factor | Influence on Flavor Compound Formation | Research Findings |
| Cooking Method | Affects the types and concentrations of volatile compounds formed. | High temperatures can lead to more intense Maillard reactions and different aroma profiles compared to lower temperatures. numberanalytics.comnumberanalytics.comresearchgate.net |
| Onion Variety | Different varieties have varying levels of sulfur precursors. | Pungent varieties generally produce a more intense flavor than mild varieties due to higher precursor content. acs.orgcookingscienceguy.comnumberanalytics.com |
| Soil Sulfur Content | Directly impacts the concentration of flavor precursors in the onion. | Higher soil sulfur leads to a more pungent and intense onion flavor. acs.orgcookingscienceguy.commequoda.com |
| Water Availability | Influences sugar accumulation and concentration of sulfur compounds. | Water scarcity can lead to smaller, more pungent onions. mequoda.com |
Future Research Directions and Emerging Academic Applications
Elucidation of Novel Biosynthetic Enzymes and Regulatory Pathways
The biosynthesis of trans-propenyl propyl disulfide is a multi-step enzymatic process that is not yet fully understood. Future research will prioritize the identification and characterization of novel enzymes involved in its formation. The currently accepted pathway suggests that S-alk(en)yl-L-cysteine sulfoxides (ACSOs) are the precursors to the volatile sulfur compounds that give Allium species their characteristic flavors. oup.comnih.gov Specifically, isoalliin (B1237514) (S-1-propenyl-L-cysteine sulfoxide) is the precursor to propenyl-containing compounds. nih.govnih.gov
The proposed biosynthetic route involves the S-alk(en)ylation of cysteine within glutathione (B108866), followed by a series of enzymatic reactions. oup.com However, the specific enzymes responsible for each step, especially the formation of the propenyl group and the subsequent disulfide linkage with a propyl group, remain largely uncharacterized. oup.com Isotope-labeling studies have provided a foundational understanding, but the precise genetic and regulatory networks controlling the expression and activity of these enzymes are still a black box. nih.gov Future work will likely involve transcriptomic and proteomic analyses of different Allium species and cultivars to identify candidate genes. Subsequent functional characterization of these genes through expression in microbial or plant systems will be crucial to confirm their roles.
Development of Advanced Analytical Platforms for Comprehensive Metabolomic Characterization
A significant challenge in studying this compound and other related organosulfur compounds is their volatility and reactivity. conicet.gov.ar This necessitates the development of more advanced and sensitive analytical techniques for their comprehensive metabolomic characterization. Current methods, such as gas chromatography-mass spectrometry (GC-MS), are widely used for the analysis of these volatile compounds. nih.gov However, these high-temperature techniques can sometimes lead to the thermal degradation of less stable precursors like ACSOs. conicet.gov.ar
Future analytical platforms will likely focus on a multi-pronged approach. This includes the refinement of existing techniques and the adoption of newer, softer ionization methods. Direct Analysis in Real Time (DART) mass spectrometry has shown promise for the rapid analysis of organosulfur compounds in garlic with minimal sample preparation. conicet.gov.ar Furthermore, the integration of multiple analytical platforms, such as coupling liquid chromatography with high-resolution mass spectrometry (LC-HRMS) for non-volatile precursors and GC-MS for volatile compounds, will provide a more complete picture of the organosulfur metabolome. conicet.gov.ar The development of standardized and robust analytical methods is also crucial for the quality control of Allium-derived products. nih.gov
In-Depth Mechanistic Studies of Biological Activities in Controlled Experimental Models
Organosulfur compounds from Allium species are known for a wide range of biological activities, including anticancer, anti-inflammatory, and cardioprotective effects. nih.govtandfonline.comnih.gov While much of the research has focused on compounds like allicin (B1665233) from garlic, the specific mechanisms of action for this compound are less defined. Future research will necessitate in-depth mechanistic studies using controlled experimental models to elucidate its precise biological roles.
These studies will likely involve cell culture and animal models to investigate how this compound modulates cellular signaling pathways. For instance, research on related organosulfur compounds suggests they can induce phase II detoxification enzymes and modulate the activity of enzymes like cytochrome P450s. nih.gov It will be critical to determine if this compound shares these mechanisms or possesses unique biological targets. Understanding its ability to penetrate cell membranes and interact with intracellular components, similar to how allicin is thought to act, will also be a key area of investigation. nih.gov
Exploration of Biotechnological Approaches for Enhanced Production or Modification
The commercial production of specific Allium flavor compounds often relies on extraction from plant sources or chemical synthesis. nih.govtandfonline.com However, these methods can be unsustainable and may not yield pure compounds. nih.gov Biotechnological approaches offer a promising alternative for the enhanced production and modification of this compound.
A key strategy will be the expression of the biosynthetic genes for Allium organosulfur compounds in food-grade microbes. nih.govtandfonline.com This would involve identifying the complete set of genes required for the synthesis of this compound and then engineering a microbial host, such as yeast or E. coli, to produce it. This approach could lead to a more sustainable and controlled production process. Additionally, metabolic engineering of Allium plants themselves could be explored to enhance the levels of specific precursors, leading to higher yields of desired flavor compounds. Researchers have already developed an experimental tear-free onion by silencing the lachrymatory-factor synthase enzyme, which resulted in an increase in other sulfur compounds. curiouscook.com
Integration of Systems Biology Approaches for Holistic Understanding of Organosulfur Metabolism
To gain a truly comprehensive understanding of this compound and the broader network of organosulfur compounds, future research must integrate systems biology approaches. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to create holistic models of organosulfur metabolism in Allium. ishs.org
Q & A
Basic: What analytical methods are recommended for identifying and quantifying trans-propenyl propyl disulfide in plant matrices?
Answer: Gas chromatography-mass spectrometry (GC-MS) coupled with solid-phase microextraction (SPME) is the gold standard for volatile sulfur compound analysis. Dynamic headspace SPME using a Red fiber effectively traps disulfides from crushed plant tissues (e.g., Allium species), followed by GC-MS separation and quantification based on retention indices and spectral libraries . For quantification, internal standards (e.g., deuterated analogs) should be used to correct for matrix effects and volatilization losses during sample preparation .
Basic: What are the primary natural sources of this compound, and how does its concentration vary across Allium species?
Answer: trans-Propenyl propyl disulfide is predominantly found in onions (Allium cepa) and garlic (Allium sativum), with concentrations influenced by genetic variety and post-harvest processing. In onions, it coexists with methyl-γ-propyl disulfide, di-γ-propyl disulfide, and allyl derivatives. Garlic exhibits higher sulfur diversity but lower relative abundance of this compound compared to diallyl disulfides . Quantification via chromatographic profiling reveals species-specific ratios critical for chemotaxonomic studies .
Advanced: How can researchers design experiments to investigate correlations between this compound levels and organoleptic properties (e.g., pungency) in onions?
Answer: A dual-method approach is essential:
Objective quantification : Use GC-MS to measure disulfide concentrations across onion cultivars (e.g., "strong," "medium," "mild" pungency classes).
Subjective evaluation : Conduct sensory panels with standardized scales for pungency.
Statistical analysis (e.g., Pearson correlation) can link di-γ-propyl disulfide levels (as a proxy for total disulfides) to perceived intensity. Notably, inverse correlations between γ-propyl allyl disulfide and di-γ-propyl disulfide (r = -0.79) suggest competitive biosynthesis pathways requiring further validation .
Advanced: What methodological considerations are critical for studying the stability of this compound during food processing (e.g., dehydration)?
Answer: Monitor volatile loss using a drying ratio (e.g., 8:1 fresh-to-dry weight) and apply correction factors (e.g., 7.2× for concentration adjustments). For example, lot-specific data show >99% loss of di-γ-propyl disulfide during dehydration, with atypical gains in diallyl disulfide (0.22%) suggesting thermal rearrangement or oxidation. Controlled experiments under varying temperatures and oxygen levels are needed to elucidate degradation pathways .
Advanced: How can this compound’s pharmacological mechanisms be investigated in preclinical models?
Answer:
- In vitro : Use cell lines (e.g., HepG2, RAW 264.7) to assess antioxidant or anti-inflammatory activity via assays like DPPH scavenging or TNF-α inhibition.
- In vivo : Administer purified disulfide in rodent models, adhering to NIH guidelines for dose standardization and endpoint analysis (e.g., serum biomarkers, histopathology) .
- Mechanistic studies : Employ LC-MS/MS to track metabolite formation (e.g., allyl sulfides) and siRNA knockdown to identify target pathways .
Advanced: What experimental strategies address contradictions in disulfide interaction data (e.g., synergistic vs. antagonistic effects)?
Answer: Contradictions often arise from matrix complexity. A factorial design can isolate interactions:
Binary mixtures : Combine trans-propenyl propyl disulfide with methyl-γ-propyl or γ-propyl allyl disulfide at varying ratios.
Response surface methodology (RSM) : Model bioactivity (e.g., antimicrobial efficacy) to identify synergistic/antagonistic thresholds.
Metabolomic profiling : Track precursor competition in biosynthetic pathways (e.g., cysteine sulfoxide intermediates) .
Advanced: How can researchers optimize synthetic routes for this compound?
Answer: Compare methods from the literature:
- Iodopropane and sodium thiosulfate : Generates sodium propyl sulfide, which is oxidized to the disulfide.
- Bromopropane and disodium disulfide in propanol : Yields higher purity but requires reflux conditions.
Characterize products via NMR (¹H, ¹³C) and high-resolution MS to confirm stereochemistry and rule out isomers like cis-propenyl propyl disulfide .
Basic: What spectroscopic techniques are used for structural elucidation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies vinyl proton splitting patterns (J = 10–12 Hz for trans configuration).
- Infrared (IR) Spectroscopy : S-S stretching vibrations appear at ~500 cm⁻¹.
- X-ray crystallography : Resolves spatial arrangement, confirming the trans stereochemistry .
Advanced: What role does this compound play in Allium species’ chemotaxonomy?
Answer: It serves as a marker compound for distinguishing Allium subspecies. For example, A. subhirsutum lacks this disulfide but contains methyl trans-propenyl disulfide, whereas A. sativum shows trace amounts. Multivariate analysis (PCA or PLS-DA) of GC-MS datasets can classify species based on disulfide profiles .
Advanced: How should researchers design controlled trials to evaluate this compound’s bioactivity in vivo?
Answer:
- Dose-response studies : Use at least three doses (low, medium, high) administered orally or intraperitoneally.
- Control groups : Include vehicle-only and positive controls (e.g., allicin for antimicrobial studies).
- Endpoint selection : Measure biomarkers (e.g., glutathione levels for antioxidant studies) at multiple time points.
- Ethical compliance : Follow ARRIVE guidelines for preclinical reporting, including randomization and blinding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
